1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Ethanone: The final step involves the coupling of the sulfonylated piperidine with ethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and secondary amines.
Scientific Research Applications
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This compound may inhibit or activate these targets, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the presence of the isobutylsulfonyl group, which may confer distinct biological activities compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4S/c1-13(2)12-24(22,23)16-6-10-19(11-7-16)17(21)15-4-8-18(9-5-15)14(3)20/h13,15-16H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNQOXXHHHICKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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